molecular formula C5H10N2O2 B12839558 1,5-Diaminopentane-2,4-dione

1,5-Diaminopentane-2,4-dione

Cat. No.: B12839558
M. Wt: 130.15 g/mol
InChI Key: TZVHUIHSGSRFHM-UHFFFAOYSA-N
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Description

1,5-Diaminopentane-2,4-dione, also known as cadaverine, is a linear aliphatic diamine with five carbon atoms. It is a naturally occurring polyamine that is formed through the decarboxylation of lysine by lysine decarboxylase. This compound is known for its foul odor and is found in decaying animal tissue. It has various applications in the production of polyamides, polyurethanes, and other industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diaminopentane-2,4-dione can be synthesized through several methods, including:

Industrial Production Methods

The industrial production of this compound typically involves microbial fermentation processes. These processes use renewable feedstocks to produce the compound in an eco-friendly manner. The fermentation broth is then subjected to downstream processing, including separation and purification steps, to obtain the final product .

Chemical Reactions Analysis

1,5-Diaminopentane-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed from these reactions include polyamides, polyurethanes, and other polymeric materials .

Mechanism of Action

The mechanism of action of 1,5-Diaminopentane-2,4-dione involves its interaction with various molecular targets and pathways. It acts as a polyamine, modulating cellular processes through its positive charge at physiological pH. This compound can protect microbial cells from superoxide stress and antibiotics by interacting with cellular components .

Comparison with Similar Compounds

1,5-Diaminopentane-2,4-dione can be compared with other similar compounds such as:

  • 1,3-Diaminopropane
  • 1,4-Diaminobutane (Putrescine)
  • 1,6-Diaminohexane (Hexamethylenediamine)

These compounds share similar chemical structures but differ in their carbon chain lengths and specific applications. This compound is unique due to its specific role in the production of bio-based polymers and its protective effects in biological systems .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1,5-diaminopentane-2,4-dione

InChI

InChI=1S/C5H10N2O2/c6-2-4(8)1-5(9)3-7/h1-3,6-7H2

InChI Key

TZVHUIHSGSRFHM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CN)C(=O)CN

Origin of Product

United States

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